REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]2[N:14]([C:17]3[CH:18]=[C:19]([CH3:23])[CH:20]=[CH:21][CH:22]=3)[CH:15]=[N:16][C:10]=2[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[C:19]1([CH3:23])[CH:20]=[CH:21][CH:22]=[C:17]([N:14]2[C:11]3[CH2:12][CH2:13][NH:8][CH2:9][C:10]=3[N:16]=[CH:15]2)[CH:18]=1 |f:1.2|
|
Name
|
5-benzyl-1-m-tolyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2=C(CC1)N(C=N2)C=2C=C(C=CC2)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
700 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 hr
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to reach ambient temperature
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite®
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)N1C=NC=2CNCCC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |